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Executive Summary

REM-422 is an investigational, orally bioavailable small molecule that represents a novel
therapeutic approach in oncology. It is a first-in-class MRNA degrader that specifically targets
the c-Myb proto-oncogene. By modulating RNA processing, REM-422 leads to the degradation
of MYB mRNA, resulting in reduced levels of the MYB protein, a key transcription factor
implicated in the proliferation and survival of various cancer cells. This technical guide provides
a comprehensive overview of the available information on REM-422, including its mechanism
of action, preclinical and clinical data, and its potential as a targeted therapy for cancers with
MYB dysregulation, such as Adenoid Cystic Carcinoma (ACC) and Acute Myeloid Leukemia
(AML).

Chemical Structure and Properties

As of the latest available public information, the specific chemical structure, molecular formula,
and detailed physicochemical properties of REM-422 have not been disclosed by its developer,
Remix Therapeutics. This is common for investigational compounds in early-stage clinical
development to protect intellectual property.

Table 1: General Properties of REM-422

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1193853?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Description Citation(s)
Compound Type Small molecule [1]
Administration Oral [2]
Therapeutic Class MRNA Degrader [1]

Target c-Myb (MYB) mRNA [1]
Developer Remix Therapeutics [31[4]

Mechanism of Action: A Novel Approach to
Targeting MYB

REM-422 employs a novel mechanism of action that involves the modulation of pre-mRNA
splicing to induce the degradation of its target, MYB mRNA.[5] This approach circumvents the
challenges of directly targeting the MYB protein, which, as a transcription factor, has been
considered a difficult-to-drug target.

The key steps in the mechanism of action are as follows:

e Binding to the Spliceosome: REM-422 selectively facilitates the binding of the U1 small
nuclear ribonucleoprotein (SNRNP) complex, a core component of the spliceosome, to the
MYB pre-mRNA.[6]

« Inclusion of a "Poison Exon": This enhanced binding promotes the inclusion of a normally
unused "poison exon" into the mature MYB mRNA transcript.[6][7] This poison exon contains
a premature termination codon (PTC).

» Nonsense-Mediated Decay (NMD): The presence of the PTC in the MYB mRNA triggers the
nonsense-mediated decay (NMD) cellular surveillance pathway.[7]

 mMRNA Degradation and Reduced Protein Expression: The NMD pathway leads to the rapid
degradation of the aberrant MYB mRNA transcript, which in turn prevents the translation of
the MYB protein, leading to a significant reduction in its levels within the cancer cell.[5]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.cancer.gov/publications/dictionaries/cancer-drug/def/c-myb-mrna-degrader-rem-422
https://www.remixtx.com/rem-422/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/c-myb-mrna-degrader-rem-422
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/c-myb-mrna-degrader-rem-422
https://synapse.patsnap.com/drug/56a05a52142b4c03a1803d752e73bedd
https://synapse.patsnap.com/organization/81eb213dce567ffdce8526ad701b8600
https://ashpublications.org/blood/article/142/Supplement%201/1425/499137/REM-422-a-Potent-Selective-Oral-Small-Molecule
https://ash.confex.com/ash/2023/webprogram/Paper182676.html
https://ash.confex.com/ash/2023/webprogram/Paper182676.html
https://www.remixtx.com/press-june13-2024/
https://www.remixtx.com/press-june13-2024/
https://ashpublications.org/blood/article/142/Supplement%201/1425/499137/REM-422-a-Potent-Selective-Oral-Small-Molecule
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Cell Nucleus

@ U1l snRNP MYB pre-mRNA

Y
< -

Poison Exon Inclusion

(Aberrant MYB mRNA (with PTC))

Cyt0{ lasm
A

Nonsense-Mediated Decay (NMD)

MYB mRNA Degradation

Reduced MYB Protein

Anti-tumor Effects

Click to download full resolution via product page

Figure 1: Mechanism of Action of REM-422.
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Preclinical and Clinical Development

REM-422 is currently in Phase 1 clinical trials for the treatment of recurrent or metastatic
Adenoid Cystic Carcinoma (ACC) and relapsed/refractory Acute Myeloid Leukemia (AML) or
higher-risk Myelodysplastic Syndromes (MDS).[3][4]

Preclinical Studies

Preclinical studies have demonstrated the potential of REM-422 in various in vitro and in vivo

models.

Table 2: Summary of Preclinical Data for REM-422
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Parameter

Results

Citation(s)

In Vitro Activity

- Preferential anti-proliferative
activity in AML cell lines with

high MYB expression (e.g.,

THP-1).- Reduced MYB mRNA

and protein levels in a dose-
dependent manner.-
Demonstrated additive and/or
synergistic anti-proliferative
effects in combination with
standard-of-care agents for
AML.

[8]

In Vivo Activity

- Dose-dependent anti-tumor
activity, including tumor
regressions, in patient-derived
xenograft (PDX) models of
ACC.- Eradication of human
leukemia cells in AML PDX
models in
immunocompromised mice.-
Oral administration of 10
mg/kg once daily showed

significant anti-tumor effects.

[6](8]

Pharmacodynamics

- Dose-dependent reductions
in MYB mRNA and protein
levels in tumor tissues.-
Reversal of ACC-associated

gene signatures.

[110]

Pharmacokinetics

- Linear pharmacokinetics

observed across different dose

levels in preclinical models.

[10]

Clinical Trials

REM-422 is being evaluated in two main Phase 1 clinical trials:
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 NCT06118086: A study in patients with recurrent or metastatic Adenoid Cystic Carcinoma.
[11]

o NCT06297941: A study in patients with relapsed/refractory Acute Myeloid Leukemia or
higher-risk Myelodysplastic Syndromes.

The primary objectives of these trials are to assess the safety, tolerability, and determine the
recommended Phase 2 dose (RP2D) of REM-422.[11] Preliminary data from the ACC trial have
shown a favorable safety profile and early signs of anti-tumor activity, with a 43% overall
response rate in the efficacy-evaluable population.[10]
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Figure 2: REM-422 Development Workflow.
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Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of REM-422 are

not publicly available. However, based on published research, the following methodologies

have been employed in its preclinical evaluation.

In Vitro Assays

Cell Lines: Human leukemia cell lines such as THP-1 and MONO-MAC-6 have been utilized
to assess the in vitro activity of REM-422.[8]

Proliferation Assays: Standard cell viability assays (e.g., CellTiter-Glo) are used to determine
the anti-proliferative effects of REM-422.[8]

Western Blotting: This technique is used to quantify the reduction in MYB protein levels
following treatment with REM-422.

Quantitative PCR (QPCR): gPCR is employed to measure the levels of MYB mRNA and to
detect the inclusion of the poison exon.[12]

In Vivo Models

Xenograft Models: Patient-derived xenograft (PDX) models of ACC and AML implanted in
immunocompromised mice (e.g., nude or NOG mice) are used to evaluate the in vivo
efficacy of REM-422.[6][8]

Dosing: In these models, REM-422 has been administered orally, with doses such as 10
mg/kg once daily showing significant anti-tumor activity.[6]

Efficacy Assessment: Tumor volume measurements and analysis of human leukemia cell
engraftment in bone marrow and peripheral blood are used to assess treatment efficacy.[6]

Pharmacodynamic Analysis: Tumor and blood samples are collected to analyze MYB mRNA
and protein levels, as well as downstream gene expression changes.[12]

Conclusion
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REM-422 is a promising, first-in-class oral small molecule MYB mRNA degrader with a novel
mechanism of action. Its ability to target a previously "undruggable” oncogene holds significant
potential for the treatment of MYB-driven cancers, including Adenoid Cystic Carcinoma and
Acute Myeloid Leukemia. The ongoing Phase 1 clinical trials will be crucial in further defining its
safety and efficacy profile in patients. As more data becomes publicly available, a more detailed
understanding of its chemical properties and a broader application of its therapeutic potential
will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: REM-422, a First-in-Class
MYB mRNA Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193853#tp-422-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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